methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Oxidative Routes to Heterocyclic Cores
- Benzothiazoles like Methyl 6-(2-acetylaminoethyl)-4-hydroxy-benzothiazole-2-carboxylate are synthesized via biomimetic oxidative routes for natural product development. This process involves the transformation of N-acetyldopamine and cysteine methyl ester (Blunt et al., 2015).
Antitumor Activity
- Benzothiazoles, particularly 2-(4-Aminophenyl)benzothiazoles, have shown potent antitumor activity against various cancer cell lines. The metabolic transformation of these compounds plays a crucial role in their mechanism of action (Chua et al., 1999).
Synthesis of Derivatives
- Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives have been synthesized for various applications, including medicinal chemistry (Mohamed, 2014; Mohamed, 2021).
Green Synthesis Approaches
- Efficient synthesis of functionalized thiazol-2(3H)-imine in ionic liquid media has been explored for environmental sustainability. This involves the use of recyclable green solvents in the synthesis process (Shahvelayati et al., 2017).
Aldose Reductase Inhibition
- Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, a derivative of benzothiazoles, have been studied as aldose reductase inhibitors. These compounds have potential in treating diabetic complications (Ali et al., 2012).
Properties
IUPAC Name |
methyl 2-(4-acetylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-13(24)14-4-6-15(7-5-14)19(25)22-21-23(10-11-27-2)17-9-8-16(20(26)28-3)12-18(17)29-21/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJUWJHPINPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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